-Amino-3-hydroxypropanamide (CAS number: 346743) is a small molecule organic compound containing a functional group called a carboxylic acid amide. It is also known by several synonyms, including seryllamide and β-alaninolamide.
2-Amino-3-hydroxypropanamide is a non-proteinogenic amino acid derivative characterized by the molecular formula and a molecular weight of approximately 104.11 g/mol. This compound exists in two enantiomeric forms: (R)-2-amino-3-hydroxypropanamide and (S)-2-amino-3-hydroxypropanamide, with the (R)-enantiomer often referred to as D-serine amide. It is structurally similar to the naturally occurring amino acid serine, featuring an amino group, a hydroxyl group, and an amide functional group, which contribute to its chemical reactivity and biological activity .
There is no documented information regarding a specific mechanism of action for 2-Amino-3-hydroxypropanamide.
Biologically, 2-amino-3-hydroxypropanamide exhibits several important activities:
The synthesis of 2-amino-3-hydroxypropanamide can be achieved through various methods:
2-Amino-3-hydroxypropanamide finds applications in several fields:
Interaction studies involving 2-amino-3-hydroxypropanamide focus on its role as a substrate analogue and its effects on various biological systems:
Several compounds share structural similarities with 2-amino-3-hydroxypropanamide. Key comparisons include:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Serine | High | Naturally occurring amino acid; essential for protein synthesis. |
2-Amino-3-hydroxypyridine | Moderate | Used in oxidative hair dyes; different functional properties. |
2-Aminoacetamide | High | Related structure; investigated for anticonvulsant activity. |
D-serine | High | Natural enantiomer; critical for neurotransmission. |
The uniqueness of 2-amino-3-hydroxypropanamide lies in its specific functional groups and its potential roles in both organic synthesis and biological modulation compared to these similar compounds .